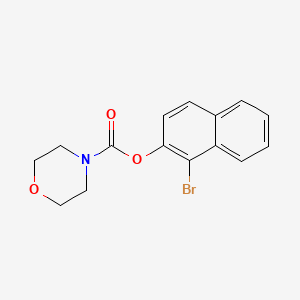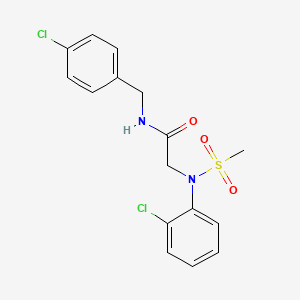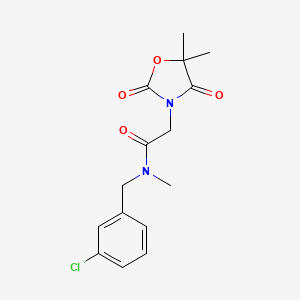
1-bromo-2-naphthyl 4-morpholinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-bromo-2-naphthyl 4-morpholinecarboxylate-related compounds often involves one-pot reactions or condensation processes. For instance, a related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized from 4-bromobenzaldehyde, 2-naphthol, and morpholine in a one-pot synthesis, indicating the possibility of similar synthetic routes for this compound (Zhao, 2012).
Molecular Structure Analysis
The molecular structure of these compounds showcases interesting features such as the morpholine ring adopting a chair conformation and intramolecular hydrogen bonding, which can influence the overall stability and reactivity of the molecule (Zhao, 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often include nucleophilic substitutions and interactions with various reagents to form complex structures. The reactivity of the bromine atom and the morpholine moiety plays a crucial role in these transformations, as seen in related compounds (Jasinski et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including crystal structures and conformational details, are determined through techniques like X-ray crystallography. The detailed analysis of these properties helps in understanding the intermolecular interactions and stability of the crystalline forms (Zhao, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability under various conditions, and interactions with different chemical entities, are crucial for comprehending the compound's behavior in chemical syntheses and potential applications. The presence of functional groups such as bromo, naphthyl, and morpholine contributes to a rich chemistry conducive to various chemical transformations (Zhao, 2012).
Propiedades
IUPAC Name |
(1-bromonaphthalen-2-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-14-12-4-2-1-3-11(12)5-6-13(14)20-15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACAWPFKRHQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)

![2-(phenoxymethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5680123.png)
![N,N-diethylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5680130.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)

![1-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5680165.png)
![4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5680172.png)

![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)

